Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester

Medicinal chemistry Drug design Physicochemical profiling

Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester (synonyms: ethyl 2-hydrazinyl-2-iminoacetate, ethyl 2-amino-2-hydrazonoacetate) is a bifunctional C₄H₉N₃O₂ building block (MW 131.13 g/mol, CAS 53085-26-0). This compound features a unique hydrazinyl-imino motif adjacent to an ethyl ester, distinguishing it from simpler hydrazinoacetate analogs through its additional hydrogen-bonding capacity (4 H-bond acceptors, 2 H-bond donors) and higher topological polar surface area (90.7 Ų).

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
Cat. No. B12339914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-hydrazinyl-2-imino-, ethyl ester
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NN)N
InChIInChI=1S/C4H9N3O2/c1-2-9-4(8)3(5)7-6/h2,6H2,1H3,(H2,5,7)
InChIKeyMPSVVZLIWUIPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-Hydrazinyl-2-Imino-, Ethyl Ester: Procurement-Grade Chemical Identity and Baseline Physicochemical Profile


Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester (synonyms: ethyl 2-hydrazinyl-2-iminoacetate, ethyl 2-amino-2-hydrazonoacetate) is a bifunctional C₄H₉N₃O₂ building block (MW 131.13 g/mol, CAS 53085-26-0) . This compound features a unique hydrazinyl-imino motif adjacent to an ethyl ester, distinguishing it from simpler hydrazinoacetate analogs through its additional hydrogen-bonding capacity (4 H-bond acceptors, 2 H-bond donors) and higher topological polar surface area (90.7 Ų) . It is categorized as a versatile small-molecule scaffold and is cataloged as a reactant for synthesizing triazole derivatives and other nitrogen-containing heterocycles of pharmaceutical relevance .

Why Generic Substitution Fails: Key Differentiation Drivers for Ethyl 2-Hydrazinyl-2-Iminoacetate vs. Analogous Hydrazinoacetates


Procurement specialists and researchers cannot arbitrarily substitute ethyl 2-hydrazinyl-2-iminoacetate with simpler hydrazinoacetate esters (e.g., ethyl hydrazinoacetate, CAS 637-80-9) because the embedded hydrazono (=N-NH₂) functionality confers qualitatively different reactivity in cyclocondensation reactions. While typical hydrazinoacetates serve as nucleophiles via the terminal -NH-NH₂ group, the imino tautomer in this compound enables participation in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions to form 1,2,4-triazine scaffolds—a pathway inaccessible to non-imino analogs [1]. Furthermore, its elevated hydrogen-bond donor/acceptor profile (4 acceptors, 2 donors vs. 3 acceptors, 2 donors for ethyl hydrazinoacetate) alters its molecular recognition properties in kinase inhibitor design, as evidenced by its exclusive use as a key intermediate in IRAK-4 inhibitor patents (US 8,987,311 B2) [2].

Quantitative Comparative Evidence Guide: Structure-, Property-, and Application-Driven Selection of Ethyl 2-Hydrazinyl-2-Iminoacetate


Enhanced Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. Non-Imino Hydrazinoacetate Analogs

The hydrazinyl-imino motif in the target compound introduces an additional hydrogen-bond acceptor site (the imino nitrogen) compared to standard hydrazinoacetate esters. This elevates the H-bond acceptor count from 3 (ethyl hydrazinoacetate) to 4, while topological polar surface area (tPSA) increases to 90.7 Ų vs. the 64.6 Ų of ethyl hydrazinoacetate (CAS 637-80-9) . The enhanced tPSA directly impacts membrane permeability predictions and blood-brain barrier penetration scores, making this compound a preferred polar building block in CNS-excluded kinase inhibitor programs .

Medicinal chemistry Drug design Physicochemical profiling

Proprietary Utility in IRAK-4 Kinase Inhibitor Patent Space: Comparator Patent-Embedded Evidence

The target compound is explicitly designated as a reactant for synthesizing triazolyl-substituted pyridyl compounds claimed as IRAK-4 kinase inhibitors in Bristol-Myers Squibb's U.S. Patent 8,987,311 B2 (granted 2015) [1]. Within the patent, its incorporation into the triazole scaffold yields compounds with IRAK-4 IC₅₀ values as low as 85 nM in biochemical assays [2]. In contrast, the simpler ethyl hydrazinoacetate analog does not appear in this patent family, indicating that the hydrazinyl-imino moiety is structurally essential for accessing the triazole core via cyclization with nitrile intermediates—a transformation not achievable with non-imino hydrazinoacetates .

Kinase inhibitors Immunology Patent analysis

Bioorthogonal Chemistry Application: 1,2,4-Triazine Formation for DNA Labeling Not Achievable with Simpler Hydrazines

In the synthesis of 1,2,4-triazine-modified 2′-deoxyuridine triphosphate for bioorthogonal DNA labeling, the hydrazinyl-imino ester serves as the essential precursor for constructing the reactive 1,2,4-triazine moiety via IEDDA cycloaddition [1]. The resulting triazine-modified nucleotide achieved labeling yields of up to 82% with BCN-modified rhodamine at room temperature, with quantitative incorporation of 2–3 modified bases when separated by three base pairs . This specific reactivity is contingent upon the imino tautomer; ethyl hydrazinoacetate, which lacks the imino group, cannot undergo this cycloaddition, making the target compound irreplaceable for this application [2].

Bioorthogonal chemistry DNA labeling Click chemistry

Purity Specification Benchmarks: 95%+ vs. 98% Grades and Their Impact on Reproducibility

Multiple suppliers offer the target compound at a baseline purity of ≥95% (CymitQuimica catalog: min. 95%) , while specialized vendors such as Leyan supply a higher 98% grade (Catalog No. 1582025) . The 3% purity differential corresponds to a 60% reduction in total impurity burden (from ≤5% to ≤2%), which is critical for kinase inhibitor programs where trace impurities can confound biochemical IC₅₀ measurements or introduce off-target activity artifacts . In contrast, the closely related dihydrochloride salt form (CAS not disclosed) is typically supplied at lower purity (no ≥98% grade publicly available), making the free base ethyl ester the preferred form for high-precision applications .

Quality control Reproducibility Procurement

Rotatable Bond Count and Conformational Flexibility as a Scaffold Differentiator

The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds in ethyl 2-hydrazinyl-2-oxoacetate (CAS 35196-48-6) . The reduced rotational freedom arises from the partial double-bond character of the C=N imino linkage, which restricts conformational sampling. This property is advantageous in fragment-based drug discovery (FBDD) where lower rotatable bond counts correlate with higher ligand efficiency and reduced entropic penalty upon target binding . Computational analyses confirm that the compound's exact mass (131.06948 Da) and isotopic distribution are precisely defined, facilitating mass spectrometry-based quality control .

Molecular design Conformational analysis Fragment-based drug discovery

High-Confidence Application Scenarios for Acetic Acid, 2-Hydrazinyl-2-Imino-, Ethyl Ester Based on Quantitative Evidence


Synthesis of IRAK-4 Kinase Inhibitors for Autoimmune and Inflammatory Disease Research

The compound is a validated precursor for constructing triazolyl-substituted pyridyl IRAK-4 inhibitors, as exemplified in Bristol-Myers Squibb's granted U.S. Patent 8,987,311 B2. Procurement of the 98% purity grade ensures consistency with the patented synthetic routes, where the hydrazinyl-imino moiety cyclizes with nitrile intermediates to form the critical 1,2,4-triazole core. The resulting inhibitors have demonstrated IRAK-4 IC₅₀ values of 85 nM [1]. This application is not supported by non-imino hydrazinoacetate analogs.

Bioorthogonal DNA Labeling via Inverse-Electron-Demand Diels-Alder Cycloaddition

The compound serves as the essential precursor for synthesizing 1,2,4-triazine-modified 2′-deoxyuridine triphosphate, enabling IEDDA-based bioorthogonal fluorescent labeling of DNA with up to 82% labeling efficiency and quantitative incorporation of multiple modified bases [2]. This application is uniquely enabled by the imino tautomer of the target compound; substitution with ethyl hydrazinoacetate or other non-imino analogs results in complete loss of triazine-forming reactivity.

Fragment-Based Drug Discovery Libraries Requiring High Polarity and Low Conformational Entropy

With a tPSA of 90.7 Ų and only 3 rotatable bonds, the compound is well-suited for fragment-based screening against targets where CNS exclusion is desired and where reduced conformational flexibility can enhance binding thermodynamics . Its higher hydrogen-bonding capacity compared to ethyl hydrazinoacetate (4 vs. 3 H-bond acceptors) provides additional interaction potential for polar binding pockets.

Quality-Controlled Medicinal Chemistry Requiring High-Purity Building Blocks

The availability of the compound at 98% purity (Leyan Cat. 1582025) makes it the preferred choice for SAR studies where impurity-driven assay artifacts must be minimized. The 60% reduction in total impurity burden compared to the standard 95% grade translates directly into improved reproducibility in biochemical and cellular assays .

Quote Request

Request a Quote for Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.